molecular formula C7H3Br2F3 B1410850 2,3-Dibromo-5-fluorobenzodifluoride CAS No. 1803716-13-3

2,3-Dibromo-5-fluorobenzodifluoride

Cat. No. B1410850
CAS RN: 1803716-13-3
M. Wt: 303.9 g/mol
InChI Key: ZFBXHHRCWUSHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5-fluorobenzodifluoride (2,3-DBF) is a chemical compound that has been used in a variety of scientific experiments and research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzodifluoride has been used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the oxidation of alcohols, the conversion of aldehydes to carboxylic acids, and the synthesis of amides. It has also been used as a reagent in organic synthesis, as a tool for studying biochemical and physiological effects, and as a model compound for studying the effects of halogenation on the properties of organic molecules.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzodifluoride is not fully understood. It is believed that the fluorine atom in the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between the molecules. This can lead to the formation of new molecules, which can then be used in a variety of reactions. Additionally, the presence of the bromine atoms can also facilitate the formation of new molecules, as they can act as electron-withdrawing groups.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. It has been shown to inhibit the growth of certain bacteria, and it has also been shown to increase the permeability of cell membranes. Additionally, it has been shown to have an effect on the metabolism of certain hormones, and it has been shown to have an effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

2,3-Dibromo-5-fluorobenzodifluoride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is relatively stable, and it has a low toxicity. However, it also has several limitations. It is highly reactive, and it can react with a wide variety of molecules. Additionally, it can be difficult to work with, and it can produce hazardous by-products.

Future Directions

There are several potential future directions for the use of 2,3-Dibromo-5-fluorobenzodifluoride. It could be used in the synthesis of new molecules, such as drugs or materials. Additionally, it could be used to study the effects of halogenation on the properties of organic molecules. Finally, it could be used to study the effects of halogenation on biochemical and physiological processes, such as the metabolism of hormones or the activity of enzymes.

properties

IUPAC Name

1,2-dibromo-3-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBXHHRCWUSHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-5-fluorobenzodifluoride
Reactant of Route 2
2,3-Dibromo-5-fluorobenzodifluoride
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-5-fluorobenzodifluoride
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-5-fluorobenzodifluoride
Reactant of Route 5
Reactant of Route 5
2,3-Dibromo-5-fluorobenzodifluoride
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-5-fluorobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.